N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide typically involves the reaction of benzo[d]thiazole-2-amine with p-tolylthiol and a suitable acylating agent. One common method involves the use of N-tosylhydrazones and benzo[d]thiazole-2-thiols under metal-free reductive coupling conditions . This method is efficient and tolerates a wide range of substrates, providing high yields and moderate selectivity.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of microwave-assisted catalyst-free and ammonium chloride-catalyzed solvent-free amide coupling has been reported as an effective strategy for the industrial production of these compounds .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield the corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: m-CPBA in acetic acid.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with enzymes and receptors involved in various biological processes, such as cell cycle regulation and apoptosis.
Pathways Involved: The compound can modulate key signaling pathways, including the p53 pathway, which plays a crucial role in regulating cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(thiazol-2-yl)piperidine-2,6-dione: This compound shares a similar thiazole ring structure and has been studied for its nonlinear optical properties.
N-(benzo[d]thiazol-2-yl)benzamide: Another benzothiazole derivative with similar biological activities and chemical properties.
Uniqueness
N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide stands out due to its unique combination of a benzothiazole ring and a p-tolylthio group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block for the synthesis of novel compounds with diverse applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-12-6-8-13(9-7-12)21-11-10-16(20)19-17-18-14-4-2-3-5-15(14)22-17/h2-9H,10-11H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMRSASOXVKMSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.